molecular formula C23H34N2O2 B14385072 N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide CAS No. 88350-26-9

N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide

Cat. No.: B14385072
CAS No.: 88350-26-9
M. Wt: 370.5 g/mol
InChI Key: ZKWNBFOSJMZAFL-UHFFFAOYSA-N
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Description

N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a dodecyl chain and a quinoline moiety connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide typically involves the reaction of quinolin-8-ol with dodecylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide linkage. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to antimicrobial effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Decyl-2-[(quinolin-8-yl)oxy]acetamide
  • N-Undecyl-2-[(quinolin-8-yl)oxy]acetamide
  • N-Nonyl-2-[(quinolin-8-yl)oxy]acetamide

Uniqueness

N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide is unique due to its longer dodecyl chain, which enhances its hydrophobic properties and potentially increases its interaction with lipid membranes. This can lead to improved antimicrobial activity compared to its shorter-chain analogs .

Properties

CAS No.

88350-26-9

Molecular Formula

C23H34N2O2

Molecular Weight

370.5 g/mol

IUPAC Name

N-dodecyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C23H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-17-24-22(26)19-27-21-16-12-14-20-15-13-18-25-23(20)21/h12-16,18H,2-11,17,19H2,1H3,(H,24,26)

InChI Key

ZKWNBFOSJMZAFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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